molecular formula C22H17N5O5S B2553589 N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207049-01-1

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2553589
CAS No.: 1207049-01-1
M. Wt: 463.47
InChI Key: CWOGEDHTGJTIAL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O5S and its molecular weight is 463.47. The purity is usually 95%.
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Mechanism of Action

Action Environment

Environmental factors matter:

    Does it work better in acidic or alkaline conditions? How does it fare under varying temperatures? Is it photodegradable?

Remember, this compound’s complexity makes it a captivating puzzle for researchers. As we uncover more, its secrets will unravel! 🧪🔍

References:

  • Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
  • Design, synthesis, characterization and analysis of anti-inflammatory activity of some novel 1,3-thiazole derivatives. Journal of the Iranian Chemical Society, 19(12), 1–10
  • Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1–9
  • A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 5(10), 1–11

Biological Activity

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activities, structural characteristics, and implications for drug development.

Structural Overview

The compound features several critical structural components:

  • Oxadiazole Ring : Known for its diverse biological activities, particularly in anticancer and antimicrobial properties.
  • Thiazole Moiety : Often associated with cytotoxic effects and has been shown to enhance the compound's biological activity.
  • Benzo[d][1,3]dioxole Group : This structure contributes to the overall stability and bioactivity of the compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit notable anticancer properties. A study highlighted that derivatives of oxadiazole show inhibitory effects against various cancer cell lines, including:

  • Human colon adenocarcinoma (HT-29)
  • Human lung adenocarcinoma (A549)

The compound's potential as an anticancer agent is supported by findings demonstrating its ability to induce apoptosis in cancer cells through various mechanisms, including:

  • Modulation of apoptotic pathways
  • Inhibition of specific kinases involved in cancer progression

2. Antimicrobial Properties

Compounds with oxadiazole and thiazole functionalities have been reported to possess antimicrobial activities. The structural features of N-(4-(2-oxo...) suggest potential effectiveness against:

  • Bacterial infections
  • Fungal pathogens

In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various microbial strains, indicating a promising avenue for further exploration.

3. Anti-inflammatory Effects

The thiazole component has been linked to anti-inflammatory activity. Compounds with similar structures have shown efficacy in reducing inflammation markers in experimental models. This suggests that N-(4-(2-oxo...) may also possess anti-inflammatory properties, warranting further investigation.

Structure–Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological effects of this compound. Key observations include:

  • The presence of the oxadiazole ring enhances cytotoxicity against cancer cells.
  • Substituents on the thiazole moiety can significantly influence the compound's potency and selectivity.
ComponentActivityNotes
Oxadiazole RingAnticancerInduces apoptosis in multiple cell lines
Thiazole MoietyAntimicrobialEffective against bacterial strains
Benzo[d][1,3]dioxoleStabilityEnhances overall bioactivity

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Novel Oxadiazole Derivatives : A study published in PMC highlighted various oxadiazole derivatives demonstrating broad-spectrum anticancer activity with IC50 values as low as 92.4 µM against multiple cancer cell lines .
  • Thiazoles as Antitumor Agents : Research indicates that thiazoles exhibit significant cytotoxicity against cancer cells, with specific structural modifications leading to enhanced activity .
  • Molecular Docking Studies : Computational analyses have shown that N-(4-(2-oxo...) interacts favorably with target proteins involved in tumor progression, suggesting a mechanism for its anticancer effects.

Properties

IUPAC Name

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5S/c28-18(23-10-19-25-20(27-32-19)13-4-2-1-3-5-13)9-15-11-33-22(24-15)26-21(29)14-6-7-16-17(8-14)31-12-30-16/h1-8,11H,9-10,12H2,(H,23,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOGEDHTGJTIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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